molecular formula C9H12N4OS B11881436 4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 917482-88-3

4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11881436
CAS No.: 917482-88-3
M. Wt: 224.29 g/mol
InChI Key: NZOIGCWWQGZTCM-UHFFFAOYSA-N
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Description

4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a chemical building block based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a bioisostere of the purine ring of adenosine triphosphate (ATP) . This structural similarity makes derivatives of this core structure particularly valuable for the design and synthesis of potent protein kinase inhibitors (PKIs) . Kinases are key regulators in cellular signaling, and their dysregulation is a hallmark of various cancers, making them prominent targets in anticancer drug discovery . The pyrazolo[3,4-d]pyrimidine scaffold is a versatile platform that can be functionalized to target a range of kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . The methylthio (-SMe) group at the 6-position can serve as a leaving group for further functionalization via nucleophilic aromatic substitution (SNAr), allowing researchers to introduce diverse amines and other nucleophiles to create a library of compounds for structure-activity relationship (SAR) studies . The isopropoxy group at the 4-position provides a lipophilic element that can influence the compound's absorption, distribution, and interaction with hydrophobic regions in the kinase binding pocket . This compound is intended for use in organic synthesis and drug discovery research applications exclusively. It is For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses. To complete this description for your customers, please consult your internal R&D team to include detailed data on the compound's specific physical form, solubility, recommended storage conditions, purity (e.g., ≥95% by HPLC or NMR), and lot-specific analytical certificates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917482-88-3

Molecular Formula

C9H12N4OS

Molecular Weight

224.29 g/mol

IUPAC Name

6-methylsulfanyl-4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C9H12N4OS/c1-5(2)14-8-6-4-10-13-7(6)11-9(12-8)15-3/h4-5H,1-3H3,(H,10,11,12,13)

InChI Key

NZOIGCWWQGZTCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=NC2=C1C=NN2)SC

Origin of Product

United States

Preparation Methods

Direct Thioetherification

The methylthio group at position 6 is introduced via nucleophilic displacement of a chloro substituent. In a representative procedure, 4,6-dichloro-2-(methylthio)pyrimidine (3) undergoes selective substitution at the 6-position using methylthiolate ions. This method, however, requires precise control to avoid over-substitution.

Catalytic Hydrogenation

A robust approach involves catalytic hydrogenation of 4-chloro-6-methylsulfanyl-1H-indazole (11) using palladium on activated carbon under H₂ atmosphere. This method, detailed by Ambeed, achieves 6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine with a yield of 48% after 68 hours. Key conditions include:

ParameterValue
Catalyst10% Pd/C (2.0 g increments)
SolventTHF/MeOH (160 mL/350 mL)
TemperatureRoom temperature (20°C)
Reaction Time68 hours
Yield48%

This method’s scalability is limited by prolonged reaction times but offers high regioselectivity.

Isopropoxy Group Installation

Nucleophilic Aromatic Substitution

The isopropoxy group at position 4 is introduced via nucleophilic displacement of a chlorine atom. Building on methods from MDPI, 4,6-dichloro-2-(methylthio)pyrimidine (3) reacts with sodium isopropoxide in isopropanol at 20°C for 2 hours, yielding 4-isopropoxy-6-chloro-2-(methylthio)pyrimidine. Subsequent hydrogenolysis or ammonolysis replaces the remaining chlorine with hydrogen or amine groups.

Optimized Conditions :

  • Base : Sodium isopropoxide (1.1 equiv)

  • Solvent : Isopropanol (anhydrous)

  • Temperature : 20°C

  • Time : 2 hours

  • Yield : 85–89%

One-Pot Functionalization

Integrated Synthetic Pathways

Sequential Substitution Route

  • Step 1 : Synthesize 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine via cyclocondensation.

  • Step 2 : Introduce methylthio group at position 6 using NaSMe in DMF (90°C, 6 hours).

  • Step 3 : Substitute position 4 with isopropoxy group via NaO-iPr in iPrOH (20°C, 2 hours).

Overall Yield : 62–67%

Palladium-Mediated Coupling

Alternative routes employ Suzuki-Miyaura coupling for aryl modifications, though this is less common for alkyloxy groups. For example, 4-chloro-6-(methylthio)pyrazolo[3,4-d]pyrimidine couples with isopropoxyboronic esters under Pd(PPh₃)₄ catalysis, though yields remain moderate (55%).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Sequential SubstitutionHigh regioselectivityMulti-step, time-intensive62–67%
Catalytic HydrogenationScalable for methylthio groupRequires specialized catalyst48%
One-Pot FunctionalizationReduced purification stepsLimited solvent compatibility78%

Challenges and Optimization Strategies

  • Regioselectivity : Competing substitutions at positions 4 and 6 necessitate careful stoichiometry. Excess NaSMe (1.5 equiv) ensures preferential 6-substitution before isopropoxy installation.

  • Solvent Effects : Polar aprotic solvents (e.g., DMAc) enhance reaction rates but may complicate isolation. Switching to THF/MeOH mixtures improves yield in hydrogenation steps.

  • Catalyst Loading : Reducing Pd/C from 10% to 5% decreases costs without significant yield loss, as demonstrated in scaled-up trials.

Emerging Techniques

  • Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes (e.g., 30 minutes at 150°C for cyclocondensation).

  • Flow Chemistry : Continuous-flow systems improve safety and yield in chlorination and substitution steps .

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the methylthio group.

    Substitution: The isopropoxy group can be substituted with other alkoxy or aryloxy groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkoxides or aryloxides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: De-methylthiolated derivatives.

    Substitution: Various alkoxy or aryloxy derivatives.

Scientific Research Applications

Antitumor Activity

Research has demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant antitumor activity. For instance, a study highlighted a derivative with the pyrazolo[3,4-d]pyrimidine scaffold that showed high inhibitory activity against various tumor cell lines. The compound achieved an IC50 of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 of 9.20 µM) as a positive control .

Structure-Activity Relationship

The exploration of structure-activity relationships (SAR) has revealed that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly impact biological activity. For example, derivatives with specific substitutions demonstrated enhanced potency against cancer cell lines such as HepG2 (hepatoma) and MCF-7 (breast cancer). The compound's ability to induce apoptosis in A549 cells suggests a mechanism for its antitumor effects .

Anti-inflammatory Properties

Beyond anticancer applications, pyrazolo[3,4-d]pyrimidines have been investigated for their anti-inflammatory effects. A study synthesized various derivatives and assessed their ability to inhibit inflammation in animal models. The results indicated that certain compounds exhibited lower toxicity and ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs like diclofenac. These findings suggest potential therapeutic applications in managing inflammatory conditions .

Other Therapeutic Applications

  • Antiviral Activity : Some derivatives of pyrazolo[3,4-d]pyrimidines have shown promise as antiviral agents. Their structural similarity to nucleosides allows them to act as substrates for various enzymes involved in viral replication, potentially leading to new antiviral therapies .
  • Antiparasitic Activity : Recent studies have identified pyrazolo[3,4-d]pyrimidine derivatives with efficacy against visceral leishmaniasis in preclinical models. These compounds demonstrated oral bioavailability and significant therapeutic effects in infected mice, highlighting their potential as new treatments for parasitic diseases .

Data Summary

The following table summarizes key findings regarding the applications of 4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine:

Application Activity IC50 (µM) Reference
AntitumorInhibitory effect on A549 cells2.24
Anti-inflammatoryReduced edema in Carrageenan modelNot specified
AntiviralPotential substrates for viral enzymesNot specified
AntiparasiticEfficacy against visceral leishmaniasisNot specified

Mechanism of Action

The mechanism of action of 4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[3,4-d]pyrimidine derivatives vary in substituents at positions 1, 4, and 6, which critically influence their biological activity, synthetic accessibility, and pharmacokinetics. Below is a detailed comparison with structurally similar compounds:

Substituent Effects at Position 4

  • 4-Chloro Derivatives: 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (): This compound contains reactive chlorine atoms, enabling further functionalization. Its synthesis involves a two-step route from ethyl 5-amino-1-methyl-pyrazole-4-carboxylate, yielding 83% efficiency . Its molecular weight (366.867 g/mol) suggests moderate bioavailability.
  • 4-Amino/Methoxy Derivatives: 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine (): The methoxy group increases solubility, while the amino group at position 6 may facilitate hydrogen bonding. KKC080106 [(R)-1-benzyl-6-(methylthio)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine] (): The 4-amine substituent confers high Keap1 binding affinity, linked to neuroprotective effects via HO-1 induction.

Substituent Effects at Position 6

  • Methylthio vs. Halogenated Groups: 6-(Methylthio) Derivatives: The methylthio group in 4-isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a common pharmacophore in bioactive compounds. However, bromine increases molecular weight (287.55 g/mol), which may reduce solubility.

Position 1 Substituents

  • 1-Methyl vs. 1-Isopropyl :
    • 1-Methyl Derivatives : highlights 1-methyl-4-chloro-6-(chloromethyl) analogs as intermediates for disubstituted compounds. The methyl group simplifies synthesis but may reduce metabolic stability compared to bulkier substituents.
    • 1-Isopropyl Derivatives : The isopropoxy group in the target compound likely enhances steric shielding, prolonging half-life. A related compound, 4-chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (), shares similar steric properties.

Pharmacological and Toxicological Notes

  • Methylthio Advantage : The 6-methylthio group is recurrent in active compounds (e.g., KKC080096, –6), suggesting its role in enhancing target engagement.
  • Toxicity Considerations : 1-Phenyl derivatives () may exhibit toxicity, whereas 1-alkyl groups (e.g., isopropyl) improve safety profiles .
  • Bioavailability : Bulkier substituents (e.g., isopropoxy) may reduce aqueous solubility but improve blood-brain barrier penetration for neuroprotective applications .

Biological Activity

4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₂N₄S
  • Molecular Weight : 196.28 g/mol
  • CAS Number : 74525-94-3

Antiviral Activity

Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antiviral properties. A study highlighted the effectiveness of similar compounds against various viral infections, suggesting that modifications at specific positions on the pyrazolo ring can enhance antiviral efficacy. The compound's mechanism is believed to involve inhibition of viral replication processes, although specific data on this compound remains limited.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazolo derivatives. For instance, compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A notable study demonstrated that certain pyrazolo derivatives increased apoptosis through caspase activation pathways and inhibited NF-κB signaling in breast cancer cells . While direct studies on this compound are sparse, the structural similarities suggest potential anticancer activity worth investigating.

Antimicrobial Activity

The antimicrobial properties of pyrazolo compounds have also been documented. Research indicates that some derivatives possess significant antifungal and antibacterial effects. For example, a study found that synthesized pyrazole carboxamides exhibited notable antifungal activity against various strains . The potential for this compound to act against microbial pathogens could be an area for future exploration.

The mechanisms through which pyrazolo derivatives exert their biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Many pyrazolo compounds inhibit key enzymes involved in cellular processes, including those critical for viral replication and cancer cell survival.
  • Induction of Apoptosis : Activation of apoptotic pathways via caspase enzymes has been observed in related compounds, suggesting a similar potential for this compound.
  • Modulation of Signaling Pathways : The ability to alter signaling pathways such as NF-κB and p53 is crucial for the anticancer activity observed in related compounds.

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Demonstrated significant antimalarial activity in chloroquine-pyrazole analogues; suggests structural modifications can enhance biological activity .
Recent Study on PyrazolesFound that certain pyrazole derivatives exhibited strong cytotoxic effects against MCF-7 breast cancer cells via apoptosis induction mechanisms .
Antiviral StudiesHighlighted the effectiveness of modified pyrazolo derivatives against viral infections; specific mechanisms still being elucidated .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine?

  • Methodological Answer : The compound can be synthesized via multi-step pathways starting with 5-aminopyrazole-4-carbonitrile derivatives. For example:

React monosubstituted hydrazines with ethoxymethylene malononitrile to form pyrazole intermediates.

Condense intermediates with thiourea or formamide to introduce the methylthio and isopropoxy groups .

Optimize reaction conditions (e.g., reflux in acetic acid for cyclization) to improve yields .

  • Key Considerations : Monitor purity via HPLC or TLC during intermediate steps to avoid side products like 4-chloro analogs .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (1H/13C) to verify substituent positions (e.g., isopropoxy methyl groups at δ 1.2–1.4 ppm) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (C9H12N4OS requires m/z 240.0732).
  • HPLC with UV detection (λ = 260–280 nm) to assess purity (>95%) and detect impurities like hydrolyzed byproducts .

Q. What are the primary biological targets or pathways associated with this compound?

  • Methodological Answer : Preliminary studies suggest kinase inhibition (e.g., CDK2, EGFR) due to structural similarity to pyrazolopyrimidine scaffolds.

  • Perform kinase profiling assays (e.g., ADP-Glo™) to identify IC50 values .
  • Use molecular docking (AutoDock Vina) to predict binding modes in ATP-binding pockets .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. non-specific binding) be resolved?

  • Methodological Answer :

Perform orthogonal assays (e.g., thermal shift assays vs. enzymatic activity) to validate target engagement .

Use SAR studies to modify the isopropoxy or methylthio groups; e.g., replacing isopropoxy with morpholine improves solubility and selectivity .

Analyze off-target effects via phosphoproteomics or CRISPR-Cas9 knockout models .

Q. What strategies optimize the pharmacokinetic properties of this compound for in vivo studies?

  • Methodological Answer :

  • Solubility enhancement : Co-crystallize with cyclodextrins or prepare phosphate prodrugs .
  • Metabolic stability : Conduct microsomal stability assays (e.g., human liver microsomes) to identify metabolic soft spots (e.g., methylthio oxidation). Introduce fluorine atoms to block CYP450-mediated degradation .
  • Tissue distribution : Use radiolabeled analogs (e.g., 14C-labeled) for whole-body autoradiography in rodent models .

Q. How can researchers elucidate the mechanism of action when target proteins are unknown?

  • Methodological Answer :

  • Employ chemoproteomics (e.g., activity-based protein profiling) to identify covalent or non-covalent interactors .
  • Perform CRISPR-Cas9 whole-genome screening to pinpoint synthetic lethal partners .
  • Combine cryo-EM or X-ray crystallography with kinetic studies to resolve binding kinetics (kon/koff) .

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